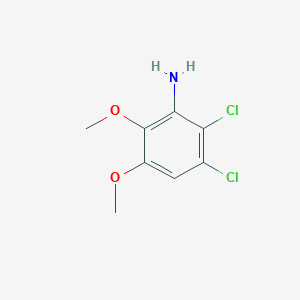

2,3-Dichloro-5,6-dimethoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9Cl2NO2 |

|---|---|

Molecular Weight |

222.07 g/mol |

IUPAC Name |

2,3-dichloro-5,6-dimethoxyaniline |

InChI |

InChI=1S/C8H9Cl2NO2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,11H2,1-2H3 |

InChI Key |

LVZMHGQNARHODT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1OC)N)Cl)Cl |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichloro 5,6 Dimethoxyaniline

Precursor-Based Synthesis Strategies

Precursor-based strategies involve the stepwise modification of simpler, readily available aromatic compounds to build the target molecular architecture. These methods rely on fundamental organic reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction.

Synthesis from Related Aromatic Compounds via Halogenation Reactions

A primary route to halogenated anilines involves the direct halogenation of an aniline (B41778) or acetanilide (B955) precursor. The amino or acetamido group is a strong activating group and an ortho-, para-director. To achieve the desired 2,3-dichloro substitution pattern on a dimethoxy aniline derivative, the starting material and reaction conditions must be meticulously chosen to overcome regioselectivity challenges.

A common strategy involves using a protecting group for the amine, such as an acetyl group (forming an acetanilide), to moderate its activating effect and prevent side reactions like oxidation. The process for synthesizing substituted dichloroanilines often involves protecting the para-position to direct chlorination to the ortho-positions. googleapis.com For instance, a 4-bromo-substituted acetanilide can be chlorinated at the 2- and 6-positions. Subsequent removal of the bromo group via reduction provides the desired dichloroaniline. googleapis.com

In the context of 2,3-Dichloro-5,6-dimethoxyaniline, a plausible precursor would be 3,4-dimethoxyaniline (B48930). Direct chlorination of this precursor would likely lead to a mixture of products due to the strong directing effects of both the amino and methoxy (B1213986) groups. A multi-step sequence involving protection, blocking of reactive sites, and controlled chlorination would be necessary.

Table 1: Illustrative Halogenation Reaction Conditions

| Precursor Example | Halogenating Agent | Catalyst/Solvent | Conditions | Product Example |

|---|---|---|---|---|

| m-Toluidine Acetanilide | Bromine (Br₂) | Acetic Acid / HBr | <20°C | 4-Bromo-3-methylacetanilide |

This table illustrates typical conditions for the halogenation of aniline derivatives, which could be adapted for the synthesis of the target compound.

Synthesis through Methoxylation of Pre-Halogenated Anilines

An alternative approach is the methoxylation of a polychlorinated aniline derivative through nucleophilic aromatic substitution (SNAr). This pathway is viable if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, the aniline's amino group is electron-donating, making SNAr reactions challenging unless other strong activating groups are present.

The synthesis would likely commence with a highly chlorinated nitrobenzene, where the nitro group strongly activates the ring towards nucleophilic attack. Selective replacement of two chlorine atoms with methoxide (B1231860) ions (from sodium methoxide, for example) followed by the reduction of the nitro group would yield the target aniline. The positions of the leaving chlorine atoms and the reaction conditions (temperature, solvent) are critical for achieving the correct isomer.

Reductive Pathways for the Formation of the Aniline Moiety

The most common and efficient method for introducing the aniline moiety is the reduction of a corresponding nitroaromatic compound. For the synthesis of this compound, the direct precursor would be 1,2-dichloro-4,5-dimethoxy-3-nitrobenzene. This precursor can be synthesized through the nitration of 1,2-dichloro-4,5-dimethoxybenzene.

The reduction of the nitro group can be accomplished using various established methods. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas, is a clean and high-yielding method. googleapis.com Chemical reduction using metals in acidic media (e.g., tin or iron in HCl) or using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst are also effective. google.com The choice of reducing agent can be critical to avoid undesired side reactions, such as the reductive dehalogenation (removal of chlorine atoms). google.com

A patented process for the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) from its nitro precursor highlights the use of a supported nickel catalyst with hydrazine hydrate, a method that avoids the need for dehalogenation inhibitors and high-pressure hydrogen. google.com

Table 2: Comparison of Reduction Methods for Nitroaromatic Compounds | Reducing Agent | Catalyst | Solvent | Key Advantages | Potential Issues | |---|---|---|---|---| | Hydrogen (H₂) | Pd/C or Pt/C | Ethanol, Acetic Acid | High yield, clean product | Potential for dehalogenation | | Hydrazine Hydrate | Supported Ni or Fe catalyst | Ethanol | Avoids high-pressure H₂, high yield | Toxicity of hydrazine | | Iron (Fe) / HCl | Water / Ethanol | Cost-effective, reliable | Large amount of iron sludge waste | | Tin (Sn) / HCl | Ethanol | Effective for laboratory scale | Cost, environmental concerns of tin salts |

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry increasingly relies on advanced techniques that offer improved efficiency, reduced reaction times, and better environmental profiles compared to traditional methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. ajrconline.org By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net

This technology can be applied to several steps in the synthesis of this compound. For example, the reduction of the nitro precursor using hydrazine hydrate could be accelerated under microwave conditions. Similarly, nucleophilic aromatic substitution reactions for methoxylation can also be enhanced. The key benefits of microwave assistance include highly accelerated reaction rates and improvements in both the yield and quality of the final product. ajrconline.org Many syntheses that require hours of reflux under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.gov

Table 3: Conventional vs. Microwave-Assisted Synthesis (Illustrative Comparison)

| Reaction Type | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Time | Several hours | 5-30 minutes |

| Yield | Often moderate to good | Often good to excellent |

| Energy Input | Conduction/Convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Purity | May require extensive purification | Often results in cleaner products with fewer byproducts |

This table provides a general comparison based on findings in microwave-assisted synthesis literature. nih.gov

Transition-Metal-Catalyzed Coupling Reactions for Aromatic Ring Construction

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. thermofisher.commdpi.com While typically used to append substituents to an existing aromatic ring, these methods can be strategically employed in the multi-step construction of complex precursors for this compound.

For instance, a palladium-catalyzed reaction like the Buchwald-Hartwig amination could be used to introduce the amino group onto a pre-functionalized dichlorodimethoxybromobenzene ring. Alternatively, Suzuki or Stille coupling reactions could be employed to build a complex aromatic precursor by coupling smaller fragments. nih.gov Copper-catalyzed reactions, such as the Ullmann condensation, are also valuable for forming C-N bonds, which could be an alternative pathway to the aniline moiety. beilstein-journals.org These catalytic systems offer a high degree of functional group tolerance, allowing for the synthesis of complex molecules in fewer steps than traditional methods. mdpi.com

The hydroarylation of alkynes, catalyzed by transition metals, is another advanced strategy for synthesizing substituted aromatic compounds, which could potentially be adapted for creating the substituted benzene (B151609) core. rsc.org

Multi-Component Reactions Incorporating Substituted Anilines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov These reactions are advantageous due to their high efficiency, minimal waste, and straightforward procedures, making them a cornerstone of green chemistry. nih.gov Substituted anilines are versatile building blocks in MCRs, often serving as the amine component, leading to the formation of diverse heterocyclic and complex acyclic structures.

While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to create related structures. For instance, a one-pot, three-component synthesis has been developed for meta-substituted anilines from 1,3-diketones and amines. beilstein-journals.org This method involves a sequence of reactions including the formation of an enamine, nucleophilic addition, and subsequent dehydration to yield the final aniline product. beilstein-journals.org

The utility of MCRs is demonstrated by their ability to generate libraries of compounds for various applications, including pharmaceuticals. The inherent advantages of pot, atom, and step economy (PASE) make MCRs a powerful tool in modern organic synthesis. nih.gov

Table 1: Examples of Multi-Component Reactions Involving Amine Components

| Reaction Name | Components | Product Class |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia/Amine | Dihydropyridines |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-acylamino carboxamides |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-acyloxy carboxamides |

Analogous Synthetic Routes from Other Dihalo- and Dimethoxy-Anilines

The synthesis of this compound can be inferred from established routes for structurally similar compounds, such as other dihalo- and dimethoxy-substituted anilines. The preparation of these analogs often involves multi-step processes including chlorination, nitration, reduction, and methoxylation.

One common strategy for producing chloro-dimethoxy anilines starts with a substituted nitrobenzene. For example, the preparation of 4-chloro-2,5-dimethoxyaniline involves the reduction of 4-chloro-2,5-dimethoxy nitrobenzene. google.comresearchgate.net This reduction can be achieved using various methods, including catalytic hydrogenation or chemical reductants like zinc powder or hydrazine hydrate in the presence of a catalyst. google.comresearchgate.net A patent describes a method using hydrazine hydrate with a supported nickel catalyst to achieve a product yield of over 95%. google.com

The synthesis of 2,3-dihaloanilines, which are valuable precursors for indole (B1671886) derivatives, has been a subject of study. A general and effective approach involves a Smiles rearrangement starting from the corresponding 2,3-dihalophenols. acs.org This method provides a straightforward pathway to 2,3-dihaloanilides, which can then be hydrolyzed to the target anilines. acs.org

The synthesis of other isomers, such as 2,4-dimethoxyaniline, involves the reduction of 2,4-dimethoxy nitrobenzene. google.com A patented method details a process using hydrazine hydrate, ferric chloride, and activated carbon at reflux temperatures to produce the aniline with high purity and yield. google.com The synthesis of poly(2,5-dimethoxyaniline) and its copolymers with aniline also starts from the 2,5-dimethoxyaniline (B66101) monomer, which is typically synthesized and then polymerized. ias.ac.in

These analogous routes suggest a potential synthetic pathway for this compound could involve:

Establishing the correct substitution pattern (dichloro- (B11748278) and dimethoxy-) on a benzene ring, possibly starting from a dimethoxyphenol or a dichlorobenzene derivative.

Introducing a nitro group at the appropriate position via nitration.

Reducing the nitro group to an amino group to yield the final aniline product.

Table 2: Summary of Synthetic Precursors and Methods for Analogous Anilines

| Target Compound | Key Precursor | Key Reaction Step | Reference |

|---|---|---|---|

| 4-Chloro-2,5-dimethoxyaniline | 4-chloro-2,5-dimethoxy nitrobenzene | Reduction (e.g., with hydrazine hydrate) | google.com |

| 2,3-Dihaloanilines | 2,3-Dihalophenols | Smiles Rearrangement | acs.org |

| 2,4-Dimethoxyaniline | 2,4-dimethoxy nitrobenzene | Reduction (e.g., with hydrazine hydrate, FeCl3) | google.com |

Chemical Reactivity and Derivatization of 2,3 Dichloro 5,6 Dimethoxyaniline

Electrophilic Aromatic Substitution Reactions on the Dichloro-Dimethoxy-Aniline Core

The aromatic ring of 2,3-dichloro-5,6-dimethoxyaniline is highly substituted, which sterically hinders and electronically influences the course of electrophilic aromatic substitution (EAS) reactions. The two methoxy (B1213986) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance. Conversely, the two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they also direct incoming electrophiles to the ortho and para positions.

Given the substitution pattern, the only available position for electrophilic attack is the carbon atom between the two chlorine atoms (C4). However, the combined steric hindrance from the adjacent bulky chlorine and methoxy groups, along with the deactivating effect of the halogens, would likely make electrophilic substitution at this position challenging. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to proceed under harsh conditions, if at all, with low yields.

Nucleophilic Aromatic Substitution Reactions of Chlorine Atoms

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methoxy groups are electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for an SNAr mechanism.

Therefore, the displacement of the chlorine atoms by nucleophiles such as hydroxides, alkoxides, or amines is not expected to occur under standard SNAr conditions. More forcing conditions, such as high temperatures and pressures, or the use of transition-metal catalysts (e.g., Buchwald-Hartwig amination), might be necessary to effect such transformations.

Reactions at the Amine Functionality

The primary amine group is a key site of reactivity in this compound, capable of undergoing a variety of transformations.

Condensation Reactions, including Schiff Base Formation

The amine group can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, followed by dehydration. The steric hindrance around the amine group due to the ortho-chloro and methoxy substituents might slow the reaction rate compared to unhindered anilines, but the formation of Schiff bases is generally expected to be a feasible transformation.

Table 1: Predicted Condensation Reactions of this compound

| Reactant (Aldehyde/Ketone) | Product (Schiff Base) |

| Benzaldehyde | N-(phenylmethylene)-2,3-dichloro-5,6-dimethoxyaniline |

| Acetone | N-(propan-2-ylidene)-2,3-dichloro-5,6-dimethoxyaniline |

| Cyclohexanone (B45756) | N-(cyclohexylidene)-2,3-dichloro-5,6-dimethoxyaniline |

This table is predictive and based on general chemical principles.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to react with acylating and alkylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-acylated derivative. The steric hindrance from the ortho substituents could again influence the reaction rate, potentially requiring more forcing conditions or longer reaction times.

Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, a two-step process involving the formation of a Schiff base followed by reduction (e.g., with sodium borohydride), offers a more controlled method for the synthesis of secondary amines.

Table 2: Predicted Acylation and Alkylation Products

| Reagent | Reaction Type | Predicted Product |

| Acetyl chloride | Acylation | N-(2,3-dichloro-5,6-dimethoxyphenyl)acetamide |

| Benzoyl chloride | Acylation | N-(2,3-dichloro-5,6-dimethoxyphenyl)benzamide |

| Methyl iodide | Alkylation | 2,3-dichloro-N-methyl-5,6-dimethoxyaniline |

| Benzaldehyde, then NaBH4 | Reductive Amination | N-benzyl-2,3-dichloro-5,6-dimethoxyaniline |

This table is predictive and based on general chemical principles.

Cyclization and Annulation Reactions for Heterocyclic Synthesis

Substituted anilines are valuable precursors for the synthesis of a wide range of heterocyclic compounds.

Formation of Quinoline (B57606) and Quinolinone Derivatives

Quinolines and quinolinones are important classes of heterocyclic compounds with diverse biological activities. Several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as starting materials for the construction of the quinoline ring system.

In the context of this compound, its use in these reactions would lead to the formation of highly substituted quinoline derivatives. For example, a reaction with glycerol, sulfuric acid, and an oxidizing agent (Skraup synthesis) would be expected to yield a dichloro-dimethoxy-substituted quinoline. Similarly, reaction with α,β-unsaturated aldehydes or ketones (Doebner-von Miller synthesis) or with a β-ketoester (Combes synthesis) would also lead to corresponding quinoline structures. The precise regiochemical outcome of these cyclizations would depend on the specific reaction conditions and the nature of the other reactants.

The synthesis of quinolinone derivatives could be envisioned through reactions such as the Conrad-Limpach synthesis, which involves the reaction of an aniline (B41778) with a β-ketoester under different temperature conditions to favor either the 4-quinolinone or the 2-quinolinone.

Table 3: Potential Quinoline and Quinolinone Synthesis Pathways

| Named Reaction | Key Reagents | Expected Product Class |

| Skraup Synthesis | Glycerol, H2SO4, Oxidizing agent | Dichloro-dimethoxyquinoline |

| Doebner-von Miller Synthesis | α,β-Unsaturated aldehyde/ketone | Substituted dichloro-dimethoxyquinoline |

| Friedländer Synthesis | β-Ketoaldehyde or β-ketoketone | Substituted dichloro-dimethoxyquinoline |

| Conrad-Limpach Synthesis | β-Ketoester | Dichloro-dimethoxy-hydroxyquinoline (Quinolinone) |

This table outlines potential synthetic routes based on established methodologies for quinoline and quinolinone synthesis.

Synthesis of Indoline (B122111) and Bisindoline Systems

The synthesis of indoline and bisindoline frameworks often involves the reaction of anilines with various precursors, leading to the formation of the characteristic five-membered nitrogen-containing ring. Although no specific examples utilizing this compound have been detailed in the provided search results, the reactivity of analogous compounds, such as 3,5-dimethoxyaniline, offers insights into potential synthetic routes.

One established method for constructing bisindoline systems is the reaction of anilines with vicinal diones under acidic conditions. This reaction is thought to proceed via a Friedel–Crafts-type electrophilic attack on the electron-rich aromatic ring. The reaction conditions, including the choice of solvent and acid catalyst, can significantly influence the outcome, leading to the formation of either bisindolines or other intermediates like indolin-2-ones.

The proposed mechanism for bisindoline formation involves an initial condensation of the aniline with the dione, followed by a double cyclization. The electron-donating methoxy groups on the aniline ring are expected to facilitate the electrophilic aromatic substitution required for ring closure. However, the presence of two chlorine atoms on the ring of this compound would likely decrease the nucleophilicity of the aromatic ring, potentially requiring harsher reaction conditions or resulting in lower yields compared to more activated anilines.

Table 1: Potential Reactants for Indoline and Bisindoline Synthesis with this compound

| Reactant Class | Specific Example | Potential Product |

| Vicinal Diones | 2,3-Butanedione | Dichloro-dimethoxy-dimethyl-bisindoline |

| Vicinal Diones | Benzil | Dichloro-dimethoxy-diphenyl-bisindoline |

| α-Halo ketones | Phenacyl bromide | Dichloro-dimethoxy-phenyl-indoline |

It is important to note that the regioselectivity of the cyclization could be influenced by the substitution pattern of the aniline. For this compound, cyclization would likely occur at the C4 position, which is para to the amino group and activated by the methoxy group at C5, while being sterically less hindered than the C6 position.

Construction of Benzothiazole (B30560) and Related Fused Heterocycles

Benzothiazoles are a significant class of heterocyclic compounds with a wide range of applications. A common and versatile method for their synthesis is the condensation of a 2-aminothiophenol (B119425) with various electrophilic partners such as aldehydes, carboxylic acids, or their derivatives.

To synthesize a benzothiazole from this compound, it would first need to be converted into the corresponding 2-aminothiophenol derivative. This could potentially be achieved through a multi-step sequence involving ortho-lithiation or other directed metalation strategies to introduce a sulfur functionality adjacent to the amino group, followed by reduction.

Once the 2-amino-dichlorodimethoxythiophenol is obtained, its condensation with various reagents can lead to a range of 2-substituted benzothiazoles. The reaction typically proceeds through the formation of a Schiff base between the aniline nitrogen and the electrophile, followed by an intramolecular cyclization involving the thiol group.

Table 2: Potential Reagents for Benzothiazole Synthesis from the Corresponding 2-Aminothiophenol Derivative of this compound

| Reagent Class | Specific Example | Potential 2-Substituent on Benzothiazole Ring |

| Aldehydes | Benzaldehyde | Phenyl |

| Carboxylic Acids | Acetic Acid | Methyl |

| Acyl Chlorides | Benzoyl Chloride | Phenyl |

| Nitriles | Benzonitrile | Phenyl |

The electronic nature of the substituents on the aniline ring can affect the rate and efficiency of the cyclization. The electron-withdrawing chlorine atoms might render the amino group less nucleophilic, potentially slowing down the initial condensation step. Conversely, the methoxy groups would increase the electron density of the aromatic ring, which could influence the stability of the benzothiazole system.

Oxidative Transformations of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and these transformations can be harnessed for various synthetic purposes. A powerful and commonly used oxidant for such reactions is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The interaction of anilines with DDQ can lead to a variety of products, depending on the reaction conditions and the substitution pattern of the aniline.

Initially, the reaction between an aniline and DDQ often results in the formation of an electron donor-acceptor (EDA) complex, which can be observed spectroscopically. This complex can then evolve through subsequent steps. For many anilines, the reaction with DDQ can lead to dehydrogenation or oxidative coupling reactions.

In the context of this compound, its reaction with DDQ would be influenced by the substituents on the aromatic ring. The electron-donating methoxy groups would enhance the electron-donating ability of the aniline, likely facilitating the initial formation of the EDA complex. The chlorine atoms, being electron-withdrawing, would have an opposing effect but also influence the redox potential of the system.

Spectroscopic studies on the interaction of various anilines with DDQ have shown the transient formation of colored solutions, indicating the presence of intermediate species. For instance, the reaction often proceeds from a blue or green color, indicative of the EDA complex or a monosubstituted intermediate, to a final yellow product, which is often a disubstituted benzoquinone derivative.

Table 3: Potential Oxidative Transformation Products of this compound with DDQ

| Reaction Type | Potential Product |

| Oxidative Coupling | Azo compounds (dimeric structures) |

| Substitution on DDQ | Monosubstituted or disubstituted DDQ derivatives |

| Dehydrogenation (if applicable) | Formation of imines or other oxidized species |

Given the steric hindrance from the ortho-chloro and methoxy groups in this compound, oxidative coupling reactions leading to azo compounds might be less favorable compared to less substituted anilines. It is more likely that the reaction would proceed via nucleophilic attack of the aniline nitrogen onto the electron-deficient quinone ring of DDQ, leading to substitution products. The precise nature of these products would depend on the stoichiometry of the reactants and the reaction conditions employed.

Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro 5,6 Dimethoxyaniline and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are complementary, as the physical principles governing them differ: FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of laser light. Together, they provide a comprehensive fingerprint of the functional groups and skeletal structure of a molecule.

The FT-IR spectrum of 2,3-Dichloro-5,6-dimethoxyaniline is characterized by vibrations associated with its primary functional groups: the aniline (B41778) amine (-NH2), the aromatic ring, the chloro (-Cl) substituents, and the methoxy (B1213986) (-OCH3) groups.

N-H Vibrations: The amine group typically exhibits two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. For substituted anilines, these peaks are sharp and characteristic. The N-H in-plane bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy groups will appear in the 2950-2850 cm⁻¹ region.

C=C Aromatic Ring Stretching: The benzene (B151609) ring itself gives rise to several characteristic stretching vibrations, typically found in the 1600-1450 cm⁻¹ region.

C-O and C-N Stretching: The stretching vibrations for the aryl-O bond of the methoxy groups are expected in the 1260-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-N stretching of the arylamine is typically observed between 1340 and 1250 cm⁻¹.

C-Cl Vibrations: The carbon-chlorine stretching vibrations for aryl chlorides are found in the 1100-800 cm⁻¹ range. The precise location depends on the substitution pattern.

Based on data from related compounds like 3,4-dimethoxyaniline (B48930) and various chloroanilines, a table of expected characteristic FT-IR absorption bands for this compound can be compiled.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3400 | Medium |

| N-H Symmetric Stretch | 3370 - 3320 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium |

| N-H Scissoring | 1630 - 1590 | Medium-Strong |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1340 - 1250 | Medium-Strong |

| Aryl-O Asymmetric Stretch | 1260 - 1200 | Strong |

| Aryl-O Symmetric Stretch | 1075 - 1020 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar, symmetric bonds often produce strong Raman scattering. For this compound, the aromatic ring vibrations and C-Cl stretches are expected to be prominent.

A patent for a derivative, 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea, provides Raman peak data for the closely related 2,6-dichloro-3,5-dimethoxyaniline (B1429204) moiety. google.com These peaks are highly relevant for predicting the spectrum of the target compound.

Table 2: Experimental FT-Raman Peaks for a Derivative Containing the Dichloro-dimethoxyphenyl Moiety google.com

| Raman Shift (cm⁻¹) | Tentative Assignment |

|---|---|

| 3067 | Aromatic C-H Stretch |

| 2950, 2927, 2854 | Aliphatic C-H Stretches |

| 1619, 1585, 1539 | Aromatic Ring Vibrations |

| 1458 | C-H Bending |

| 1233 | Aryl-O Stretch |

| 1098, 998 | Ring Breathing Modes |

The Raman spectrum is particularly useful for observing the symmetric "ring breathing" modes of the substituted benzene ring, which provide a distinct fingerprint of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the exact placement of each atom can be determined.

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the high degree of substitution on the aromatic ring, leaving only one aromatic proton.

Aromatic Proton (H-4): There is a single proton on the aromatic ring at the C-4 position. Its chemical shift will be influenced by the surrounding substituents. The amino group (-NH₂) is a strong electron-donating group, which would typically shield the proton (shift it upfield). Conversely, the two chlorine atoms are electron-withdrawing through induction, causing deshielding (downfield shift). The methoxy groups are electron-donating through resonance but slightly withdrawing through induction. The net effect will place this proton's signal in the aromatic region, likely as a singlet since there are no adjacent protons to couple with. Based on data for 2,3-dichloroaniline (B127971) (aromatic protons at ~6.6-7.0 ppm) and dimethoxyanilines, a chemical shift in the range of 6.5 - 7.0 ppm is expected. chemicalbook.com

Amine Protons (-NH₂): The two protons of the amine group will appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature, but typically falls within the 3.5 - 5.0 ppm range for aromatic amines.

Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent due to molecular symmetry or rapid rotation. Therefore, they are expected to produce a single, sharp singlet integrating to six protons. The typical range for aryl methoxy protons is 3.8 - 4.0 ppm .

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4 (Aromatic) | 6.5 - 7.0 | Singlet (s) | 1H |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to symmetry, the six carbons of the aromatic ring are all unique.

Aromatic Carbons: The chemical shifts of the ring carbons are determined by the attached substituents.

C-1 (C-NH₂): The carbon attached to the amino group will be significantly shielded by its electron-donating effect, but deshielded by the adjacent chlorine. Its shift is predicted to be around 140-145 ppm .

C-2 & C-3 (C-Cl): Carbons directly bonded to chlorine are deshielded and expected to appear in the 120-135 ppm range.

C-4 (C-H): This carbon, bonded to the sole aromatic proton, will be the most shielded of the ring carbons, with an expected shift around 100-110 ppm .

C-5 & C-6 (C-OCH₃): Carbons attached to the electron-donating methoxy groups will be strongly deshielded (shifted downfield), appearing in the 145-155 ppm range.

Methoxy Carbons (-OCH₃): The carbon atoms of the two equivalent methoxy groups will appear as a single peak in the aliphatic region, typically around 55-60 ppm .

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 140 - 145 |

| C-2 | 120 - 130 |

| C-3 | 125 - 135 |

| C-4 | 100 - 110 |

| C-5 | 145 - 155 |

| C-6 | 148 - 158 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguous structural confirmation by revealing correlations between nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). In this compound, a COSY spectrum would be very simple. It would primarily be used to confirm the absence of coupling for the H-4 aromatic proton and could potentially show a weak long-range correlation between the -NH₂ protons and the H-4 proton, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is invaluable as it maps direct one-bond correlations between protons and the carbons they are attached to. nih.gov For this molecule, an HSQC spectrum would show two key correlations:

A cross-peak connecting the ¹H signal of the aromatic proton (H-4) to the ¹³C signal of its attached carbon (C-4).

A cross-peak connecting the ¹H signal of the methoxy protons to the ¹³C signal of the methoxy carbons. This would definitively assign the C-4 and -OCH₃ signals in the respective spectra. Carbons without attached protons (like C-1, C-2, C-3, C-5, and C-6) would be absent from the HSQC spectrum, confirming their quaternary nature.

Table 5: Expected Key Correlations in 2D NMR Spectra

| Experiment | Correlated Nuclei | Information Provided |

|---|---|---|

| HSQC | ¹H (H-4) ↔ ¹³C (C-4) | Confirms the C-H connectivity of the aromatic ring. |

| HSQC | ¹H (-OCH₃) ↔ ¹³C (-OCH₃) | Confirms the identity of the methoxy signals. |

| HMBC | ¹H (H-4) ↔ ¹³C (C-2, C-6, C-5, C-3) | Shows 2 and 3-bond correlations to assign quaternary carbons. |

| HMBC | ¹H (-OCH₃) ↔ ¹³C (C-5, C-6) | Confirms placement of methoxy groups. |

An HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows 2-3 bond correlations, would further solidify the structure by linking the aromatic proton (H-4) to its neighboring quaternary carbons (C-2, C-3, C-5, C-6) and the methoxy protons to their attached carbons (C-5, C-6).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions possible within its structure, providing valuable information about its electronic properties.

For organic molecules like this compound, the most common electronic transitions observed in the UV-Vis range (typically 200-800 nm) are π → π* and n → π* transitions. These transitions involve the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. The aniline core, with its aromatic ring and amino group, along with the methoxy and chloro substituents, constitutes the chromophore system of the molecule.

The expected UV-Vis spectrum of this compound would exhibit characteristic absorption bands. The primary absorption bands in aniline and its derivatives are typically attributed to π → π* transitions of the benzene ring. The presence of substituents significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.

Auxochromes: The amino (-NH2) and methoxy (-OCH3) groups are strong auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and often increase the absorption intensity. This is due to the extension of the conjugated system through the delocalization of their lone pair of electrons with the π-system of the benzene ring.

Studies on various dichloroaniline isomers demonstrate the influence of substituent positions on the absorption spectra. For instance, the UV spectrum of 2,3-dichloroaniline in methanol (B129727) shows distinct primary and secondary absorption bands. asianpubs.org The electronic transitions are sensitive to solvent polarity, with polar solvents often causing a shift in the absorption maxima due to differential stabilization of the ground and excited states. asianpubs.org

Table 1: Expected UV-Vis Absorption Data for this compound (Hypothetical)

| Transition Type | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* (Primary Band) | > 250 | Methanol/Ethanol |

Note: This table is predictive and based on the expected effects of the substituents on the aniline chromophore. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (integer mass) of an ion, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, HRMS would be the definitive method to confirm its molecular formula, C8H9Cl2NO2. The technique can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars).

The analysis would involve ionizing the molecule (e.g., by electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) and then measuring the m/z of the resulting molecular ion [M]+ or protonated molecule [M+H]+. The high mass accuracy of the instrument (typically in the low parts-per-million, ppm, range) allows for the calculated exact mass of the proposed formula to be compared with the experimentally measured mass.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, 35Cl (approximately 75.8% abundance) and 37Cl (approximately 24.2% abundance). For a molecule containing two chlorine atoms, the mass spectrum will show a distinctive pattern of peaks for the molecular ion:

An [M]+ peak (containing two 35Cl atoms)

An [M+2]+ peak (containing one 35Cl and one 37Cl atom)

An [M+4]+ peak (containing two 37Cl atoms)

The relative intensities of these peaks would be approximately 100:65:10, which serves as a clear indicator for the presence of two chlorine atoms in the molecule.

Table 2: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]+ | C8H9(35Cl)2NO2 | 221.00103 |

Note: The calculated masses are for the most abundant isotopes. The full isotopic pattern would be observed in an experimental HRMS spectrum.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline solid. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. By analyzing the angles and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be produced, from which the positions of the atoms, bond lengths, bond angles, and other structural features can be determined.

For a compound like this compound that can be crystallized, single-crystal X-ray diffraction is the most powerful method for unambiguous structure determination. A single, well-ordered crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern allows for the precise determination of the molecular structure in the solid state.

This analysis would provide:

Confirmation of Connectivity: It would definitively confirm the substitution pattern on the aniline ring, showing the precise locations of the two chlorine atoms and two methoxy groups relative to the amine group.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be obtained. This data would reveal the planarity of the benzene ring and the geometry of the substituent groups. For instance, the methoxy groups might be oriented in a specific conformation relative to the ring.

Studies on related substituted anilines have shown that hydrogen bonding and other intermolecular forces play a critical role in defining their crystal structures. researchgate.net For example, the crystal structure of 4-methoxyanilinium (B12549976) chloride reveals a network of N-H···Cl hydrogen bonds that create a specific supramolecular architecture. researchgate.net

Table 3: Representative Crystallographic Data for a Substituted Aniline (Hypothetical Data for this compound)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or Pca21 |

| Unit Cell Dimensions (a, b, c, Å) | 5-10, 10-20, 15-25 |

| Unit Cell Angles (α, β, γ, °) | 90, >90, 90 (for Monoclinic) |

| Z (Molecules per unit cell) | 4 or 8 |

Note: This table presents typical ranges and possibilities for a molecule of this type. Actual crystallographic data would need to be determined experimentally.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are vital for determining the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). TGA is used to determine the thermal stability of a material and to study its decomposition kinetics.

A TGA thermogram for this compound would show the temperature at which the compound begins to decompose. The thermogram plots mass percentage on the y-axis against temperature on the x-axis. A stable compound will show a flat plateau at 100% mass until the onset temperature of decomposition is reached, at which point a sharp drop in mass will be observed. The decomposition may occur in one or multiple steps, which would be indicated by successive mass loss events on the curve.

The thermal stability of aniline derivatives is influenced by the nature and position of their substituents. The decomposition of aromatic amines can be a complex process involving the cleavage of substituent groups and the breakdown of the aromatic ring. researchgate.net For halogenated and methoxylated compounds, initial decomposition steps might involve the loss of these functional groups. The analysis of volatile decomposition products, often by coupling the TGA instrument to a mass spectrometer (TGA-MS), can provide insight into the decomposition mechanism.

Table 4: Predicted Thermal Decomposition Data for this compound from TGA

| Parameter | Predicted Value (°C) | Atmosphere |

|---|---|---|

| Onset of Decomposition (Td) | 200 - 350 | Nitrogen |

| Temperature at Max Decomposition Rate | 250 - 400 | Nitrogen |

Note: The predicted values are based on the general thermal stability of substituted aromatic amines. Experimental conditions like heating rate can influence the measured temperatures.

Surface and Morphological Characterization (if applicable to material forms)

Surface and morphological characterization techniques are typically applied when a compound is prepared in a specific material form, such as thin films, nanoparticles, or as a component in a polymer matrix. If this compound were to be used, for example, as a monomer to synthesize a polymer, or prepared as microcrystals for a specific application, techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) would be employed.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, producing images that reveal information about the sample's surface topography and composition. For a crystalline powder of this compound, SEM would show the size, shape, and morphology of the individual crystals.

Atomic Force Microscopy (AFM): AFM provides even higher resolution images of the surface topography, down to the nanometer scale. It can be used to visualize surface features and measure surface roughness.

The morphology of materials derived from aniline derivatives can vary significantly depending on the preparation method. For instance, polymers synthesized from aniline derivatives have been shown to exhibit morphologies ranging from heterogeneous hierarchical structures to spherical nanoparticles. nih.govnih.gov The specific morphology can, in turn, influence the material's physical and chemical properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and topography of a material. While direct SEM analysis of this compound is not extensively documented in the available literature, the morphological characteristics of related substituted aniline derivatives and their polymers can provide insight into the expected surface features.

Generally, the SEM analysis of crystalline organic compounds like aniline derivatives can reveal details about their crystal habit, particle size, and aggregation state. For instance, studies on the oxidative polymerization of aniline have shown that the resulting polyaniline can exhibit various morphologies, from spherical particles to one-dimensional growth, depending on the reaction conditions and the oxidant used.

In the case of derivatives, the nature and position of substituents on the aniline ring can influence the intermolecular interactions, which in turn dictates the crystal packing and the resulting macroscopic morphology. For halogenated and methoxy-substituted anilines, one might expect to observe well-defined crystalline structures. The presence of chloro and methoxy groups can lead to specific intermolecular hydrogen bonding and other non-covalent interactions, which would play a crucial role in the formation of the solid-state architecture.

A hypothetical SEM analysis of this compound could yield a range of morphologies. The particles might appear as distinct, well-formed crystals, or they could be present as agglomerates of smaller crystallites. The surface of these particles could be smooth or exhibit characteristic features such as steps, kinks, or etch pits, which can provide information about the crystal growth mechanism and quality.

Table 1: Hypothetical Morphological Data from SEM Analysis of a Substituted Aniline

| Morphological Feature | Description |

| Particle Shape | Irregular, pseudo-spherical agglomerates |

| Size Range | 5 - 20 µm |

| Surface Texture | Rough with visible smaller sub-particles |

| Aggregation State | Moderate to high degree of aggregation |

It is important to note that the actual morphology would be highly dependent on the method of synthesis and any subsequent processing steps, such as recrystallization or grinding.

Theoretical and Computational Investigations of 2,3 Dichloro 5,6 Dimethoxyaniline

Analysis of Electronic Properties and Reactivity Descriptors

Fukui Function Analysis for Local Reactivity Prediction

Fukui function analysis is a key concept within Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of where a molecule will most likely undergo nucleophilic, electrophilic, or radical attack.

The primary Fukui functions are:

f(r)⁺ : Describes the reactivity towards a nucleophilic attack (electron acceptance).

f(r)⁻ : Describes the reactivity towards an electrophilic attack (electron donation).

f(r)⁰ : Describes the reactivity towards a radical attack.

By calculating these indices for each atom in 2,3-dichloro-5,6-dimethoxyaniline, the molecule's reactive centers can be pinpointed. The nitrogen atom of the amine group, with its lone pair of electrons, is an intuitive site for electrophilic attack. However, the distribution of electron density due to the methoxy (B1213986) and chloro substituents significantly modulates the reactivity of the aromatic ring. Computational studies on substituted anilines show that Fukui functions can effectively distinguish between various reactive sites. researchgate.netsemanticscholar.org

Table 1: Illustrative Fukui Function Indices for Key Atoms of this compound

This table presents hypothetical data based on expected chemical principles for illustrative purposes.

| Atom | f(r)⁺ (for Nucleophilic Attack) | f(r)⁻ (for Electrophilic Attack) | f(r)⁰ (for Radical Attack) | Predicted Reactivity |

| N | 0.025 | 0.185 | 0.105 | Primary site for electrophilic attack |

| C1 (NH₂) | 0.040 | 0.030 | 0.035 | Moderate reactivity |

| C2 (Cl) | 0.110 | 0.015 | 0.063 | Potential site for nucleophilic attack |

| C3 (Cl) | 0.108 | 0.018 | 0.063 | Potential site for nucleophilic attack |

| C4 | 0.095 | 0.050 | 0.073 | Reactive site on the ring |

| C5 (OCH₃) | 0.035 | 0.065 | 0.050 | Influenced by methoxy group |

| C6 (OCH₃) | 0.038 | 0.068 | 0.053 | Influenced by methoxy group |

| Cl (at C2) | 0.080 | 0.010 | 0.045 | Electron-withdrawing center |

| N | 0.025 | 0.185 | 0.105 | Primary site for electrophilic attack |

| C1 (NH₂) | 0.040 | 0.030 | 0.035 | Moderate reactivity |

| C2 (Cl) | 0.110 | 0.015 | 0.063 | Potential site for nucleophilic attack |

| C3 (Cl) | 0.108 | 0.018 | 0.063 | Potential site for nucleophilic attack |

| C4 | 0.095 | 0.050 | 0.073 | Reactive site on the ring |

| C5 (OCH₃) | 0.035 | 0.065 | 0.050 | Influenced by methoxy group |

| C6 (OCH₃) | 0.038 | 0.068 | 0.053 | Influenced by methoxy group |

| Cl (at C2) | 0.080 | 0.010 | 0.045 | Electron-withdrawing center |

The analysis would likely indicate that the nitrogen atom is the preferred site for electrophilic attack due to its high f(r)⁻ value. Conversely, the carbon atoms bonded to the chlorine atoms are expected to be susceptible to nucleophilic attack, as indicated by their higher f(r)⁺ values.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a method used to visualize the spatial localization of electrons in a molecule, providing a clear picture of chemical bonds, lone pairs, and atomic shells. wikipedia.org It maps regions where the probability of finding a like-spin electron pair is high. A related tool, the Localized Orbital Locator (LOL), also provides insight into electron localization, often with greater contrast between regions of high and low localization. rsc.org

For this compound, an ELF analysis would be expected to reveal:

High ELF values (approaching 1.0) in the core regions of the carbon, nitrogen, oxygen, and chlorine atoms, corresponding to their core electrons.

Distinct basins of localization corresponding to the covalent bonds (C-C, C-N, C-H, C-O, C-Cl).

A prominent localization basin corresponding to the lone pair of electrons on the nitrogen atom of the aniline (B41778) group.

Localization basins for the lone pairs on the oxygen and chlorine atoms.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and aggregation properties of molecules. NCI analysis is a computational technique that visualizes weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, based on the electron density and its derivatives. nih.gov

In this compound, NCI analysis can identify key intramolecular interactions. Given the substitution pattern, potential interactions include:

Intramolecular Hydrogen Bonding: A weak hydrogen bond could exist between one of the N-H protons of the amine group and the lone pair of the adjacent chlorine atom at the C2 position or the oxygen of the methoxy group at the C6 position.

Steric Repulsion: The analysis would also highlight regions of steric clash, particularly between the bulky adjacent substituents (chloro and methoxy groups).

These interactions influence the preferred conformation of the molecule, such as the orientation of the amine and methoxy groups relative to the benzene (B151609) ring. Studies on other halogenated molecules confirm the importance of both hydrogen and halogen bonds in determining molecular assembly. acs.orgnih.gov

Simulation of Spectroscopic Data

Computational methods allow for the accurate prediction of various spectroscopic data, which can be used to interpret experimental results or to characterize a molecule before it has been synthesized.

Prediction of Vibrational Spectra (FT-IR, FT-Raman)

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table presents expected wavenumber ranges based on computational studies of similar substituted anilines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3450 - 3550 | Vibration of the amine group |

| N-H Symmetric Stretch | 3350 - 3450 | Vibration of the amine group |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching of the C-H bond on the ring |

| C-H Aliphatic Stretch | 2850 - 2980 | Stretching of C-H bonds in methoxy groups |

| C=C Aromatic Stretch | 1550 - 1620 | Ring stretching vibrations |

| N-H Scissoring | 1580 - 1650 | Bending vibration of the amine group |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Stretching of the ether linkage |

| C-O-C Symmetric Stretch | 1000 - 1075 | Stretching of the ether linkage |

| C-Cl Stretch | 650 - 800 | Stretching of the carbon-chlorine bonds |

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can reliably predict ¹H and ¹³C NMR chemical shifts. article4pub.commdpi.com These predictions are invaluable for assigning signals in experimental spectra and for distinguishing between isomers.

The predicted chemical shifts for this compound are influenced by the electronic effects of its substituents. The chlorine atoms are electron-withdrawing, generally deshielding nearby nuclei (shifting them downfield). The methoxy groups are electron-donating through resonance, which tends to shield nuclei, particularly at the ortho and para positions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This table presents hypothetical chemical shifts (relative to TMS) based on known substituent effects for illustrative purposes.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

| C1-NH₂ | 4.5 - 5.5 (broad) | 140 - 145 | Protons on nitrogen are exchangeable. Carbon is attached to electron-donating NH₂. |

| C2-Cl | - | 120 - 125 | Deshielded by adjacent electronegative Cl. |

| C3-Cl | - | 118 - 123 | Deshielded by adjacent electronegative Cl. |

| C4-H | 6.8 - 7.2 | 115 - 120 | The sole aromatic proton, influenced by multiple groups. |

| C5-OCH₃ | - | 150 - 155 | Shielded by resonance from OCH₃, deshielded by attachment to O. |

| C6-OCH₃ | - | 148 - 153 | Shielded by resonance from OCH₃, deshielded by attachment to O. |

| OCH₃ (at C5) | 3.8 - 4.0 | 55 - 60 | Typical range for methoxy protons. |

| OCH₃ (at C6) | 3.8 - 4.0 | 55 - 60 | Typical range for methoxy protons. |

Studies on Molecular Basicity and Acidity of the Aniline Moiety

The basicity of the aniline moiety (the -NH₂ group) is a direct reflection of the availability of the nitrogen atom's lone pair of electrons for protonation. This property is highly sensitive to the electronic effects of substituents on the aromatic ring. youtube.com

In this compound, the substituents present competing effects:

Electron-Withdrawing Groups (-Cl): The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the ring and, consequently, from the nitrogen atom. This effect decreases the basicity of the amine group. quora.com

Electron-Donating Groups (-OCH₃): The two methoxy groups have an inductive-withdrawing effect (-I) but a strong resonance-donating effect (+M). The resonance effect increases electron density on the ring, which can be partially relayed to the nitrogen, thereby increasing its basicity.

Application of Conceptual Density Functional Theory

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying and understanding the chemical reactivity of molecules. acs.org It utilizes various descriptors derived from the electron density to predict how a molecule will interact with other chemical species. For substituted anilines like this compound, CDFT can elucidate the impact of the substituents on the availability of the nitrogen lone pair for protonation, which is the primary determinant of basicity.

Key CDFT descriptors relevant to the study of basicity include:

Molecular Electrostatic Potential (MEP): The MEP is a real space function that describes the electrostatic potential generated by the electron and nuclear charge distribution of a molecule. For anilines, the MEP minimum near the nitrogen atom is a crucial indicator of basicity. A more negative MEP minimum suggests a higher electron density and a greater propensity to attract a proton, thus indicating higher basicity.

Chemical Potential (μ): Defined as the negative of electronegativity, the chemical potential measures the tendency of electrons to escape from a system. A higher chemical potential (less negative value) can be correlated with increased basicity.

Global Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. Softer molecules are generally more reactive. For anilines, a lower hardness value is often associated with higher basicity. tsijournals.com

Fukui Functions (f(r)): These functions describe the change in electron density at a particular point in space when an electron is added to or removed from the molecule. The Fukui function for nucleophilic attack () on the nitrogen atom can provide insight into its susceptibility to protonation.

Substituent Effects in this compound:

The substituents on the aniline ring significantly modulate these CDFT descriptors. In this compound, we have two types of substituents with opposing electronic effects:

Dichloro (-Cl) groups: Chlorine is an electronegative atom and acts as an electron-withdrawing group through the inductive effect (-I effect). This effect tends to decrease the electron density on the benzene ring and, consequently, on the nitrogen atom of the amino group, which is expected to reduce basicity. kkwagh.edu.in

Dimethoxy (-OCH₃) groups: The methoxy group is an electron-donating group through the resonance effect (+R effect), which can increase the electron density on the aromatic ring and the nitrogen atom. This donation of electron density would be expected to enhance the basicity of the aniline. fiveable.me

Table 1: Illustrative CDFT Descriptors for Substituted Anilines

| Compound | MEP Minimum (kcal/mol) | Hardness (η) | Chemical Potential (μ) | Predicted Basicity Trend |

| Aniline | -35.0 | 3.20 | -3.45 | Reference |

| p-Nitroaniline | -25.8 | 3.55 | -4.10 | Lower |

| p-Toluidine | -38.5 | 3.05 | -3.25 | Higher |

| This compound | Calculated Value | Calculated Value | Calculated Value | To be determined |

Information-Theoretic Approaches to Basicity Quantification

The Information-Theoretic Approach (ITA) in chemistry utilizes concepts from information theory, such as Shannon entropy and Fisher information, to analyze the electron density of molecules. researchgate.net These tools provide a quantitative measure of the uncertainty and localization of electrons, which can be correlated with chemical properties like basicity. pku.edu.cn

Key ITA descriptors for quantifying basicity include:

Shannon Entropy (): In the context of DFT, Shannon entropy measures the delocalization of the electron density. Changes in Shannon entropy upon substitution can be related to changes in basicity.

Fisher Information (): Fisher information is a measure of the localization of the electron density. It is sensitive to the gradient of the density and can provide insights into the electronic structure of the amino group.

Information Gain: This quantity measures the change in information content when moving from a reference state (e.g., isolated atoms) to the molecular state. It has been successfully used to quantify molecular acidity and can be adapted for basicity. pku.edu.cn

Recent studies have shown that a combination of CDFT and ITA descriptors can provide highly accurate quantitative models for predicting the experimental pKa values of a wide range of amines, including substituted anilines. pku.edu.cnpku.edu.cn For this compound, an ITA analysis would involve calculating these descriptors and correlating them with its expected basicity. The electron-withdrawing chloro groups would be expected to increase the localization of the nitrogen lone pair (increasing Fisher information) and decrease its availability for protonation, while the electron-donating methoxy groups would have the opposite effect.

Table 2: Illustrative ITA Descriptors for Substituted Anilines

| Compound | Shannon Entropy () | Fisher Information () | Predicted Basicity Trend |

| Aniline | 1.25 | 45.3 | Reference |

| p-Nitroaniline | 1.18 | 48.9 | Lower |

| p-Toluidine | 1.29 | 43.1 | Higher |

| This compound | Calculated Value | Calculated Value | To be determined |

By performing detailed DFT calculations, it would be possible to obtain precise values for these CDFT and ITA descriptors for this compound. These theoretical values would then allow for a robust prediction of its basicity relative to aniline and other substituted derivatives, providing a deep understanding of the electronic effects of the chloro and methoxy substituents.

Applications of 2,3 Dichloro 5,6 Dimethoxyaniline in Advanced Organic Synthesis

Role as a Key Building Block for Complex Polycyclic and Heterocyclic Systems

2,3-Dichloro-5,6-dimethoxyaniline serves as a crucial starting material for the synthesis of a variety of complex polycyclic and heterocyclic compounds. The presence of the amine group allows for the formation of new rings through reactions such as condensations and cyclizations, while the chloro and methoxy (B1213986) substituents influence the regioselectivity of these transformations and the properties of the final products.

One of the significant applications of substituted anilines, including those with similar substitution patterns to this compound, is in the synthesis of quinoline (B57606) derivatives. The Doebner reaction, a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid, can be employed to construct the quinoline core. For instance, a model reaction involving 3,4-dimethoxyaniline (B48930), salicylaldehyde, and pyruvic acid in the presence of the oxidizing agent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields a planar quinoline-4-carboxylic acid derivative in high yield. uwa.edu.auresearchgate.net This strategy is utilized in the synthesis of robust and planar covalent organic frameworks (COFs). uwa.edu.auresearchgate.net It is conceivable that this compound could be used in a similar fashion to generate highly functionalized quinoline systems.

Furthermore, substituted anilines are pivotal in the synthesis of other heterocyclic systems. For example, chromene derivatives, which are present in many biologically active compounds, can be synthesized from precursors derived from anilines. scispace.com The reaction of an aminobenzopyran derivative with various reagents can lead to the formation of complex polycyclic systems incorporating pyridine, pyrimidine, and imidazopyrimidine rings. scispace.com The reactivity of the amino group in this compound makes it a suitable candidate for such synthetic strategies, leading to novel chromene-based polycycles.

The table below summarizes examples of heterocyclic systems synthesized from substituted anilines, highlighting the potential of this compound as a building block.

| Starting Aniline Derivative | Reagents | Heterocyclic Product | Reference |

| 3,4-Dimethoxyaniline | Salicylaldehyde, Pyruvic acid, DDQ | Planar quinoline-4-carboxylic acid | uwa.edu.auresearchgate.net |

| Aminobenzopyran derivative | Cyanothioacetamide, Phenyl isothiocyanate, Malononitrile, etc. | Chromene-based polycycles (pyridine, pyrimidine, imidazopyrimidine) | scispace.com |

It is important to note that while these examples demonstrate the utility of related anilines, specific studies detailing the use of this compound in these exact reactions are not prevalent in the reviewed literature. However, the chemical principles strongly suggest its applicability.

Precursor in the Synthesis of Functional Organic Materials (e.g., conducting polymers if feasible)

The development of functional organic materials, such as conducting polymers, is an area of intense research. Polyanilines are a well-known class of conducting polymers, and their properties can be tuned by the introduction of substituents on the aniline monomer. The synthesis of poly(2,5-dimethoxyaniline) (PDMA) has been reported, and this polymer exhibits interesting electrochromic properties, changing color in response to an applied electrical potential. scielo.br

The polymerization of aniline derivatives is typically achieved through oxidative coupling. ias.ac.inresearchgate.net In the case of 2,5-dimethoxyaniline (B66101), both chemical and electrochemical polymerization methods have been successfully employed. scielo.brias.ac.in The resulting polymers, such as PDMA, are often soluble in common organic solvents, which is a significant advantage for processing and device fabrication. ias.ac.in

Given the structural similarity, it is plausible that this compound could serve as a monomer for the synthesis of a novel conducting polymer. The presence of the two chlorine atoms would be expected to influence the electronic properties, solubility, and morphology of the resulting polymer. The electron-withdrawing nature of the chlorine atoms might affect the oxidation potential of the monomer and the conductivity of the polymer.

The table below presents data on the synthesis and properties of a conducting polymer derived from a related dimethoxyaniline.

| Monomer | Polymerization Method | Resulting Polymer | Key Properties | Reference |

| 2,5-Dimethoxyaniline | Chemical Oxidation | Poly(2,5-dimethoxyaniline) (PDMA) | Soluble in organic solvents, electrochromic | ias.ac.in |

| 2,5-Dimethoxyaniline | Electrochemical Polymerization | Poly(2,5-dimethoxyaniline) (PDMA) | Reversible color change, fast response time | scielo.br |

Further research is required to explore the polymerization of this compound and to characterize the properties of the resulting polymer. Such a material could have potential applications in areas like electrochromic devices, sensors, and organic electronics.

Utilization in the Development of Chemosensors and Probes via Derivatization

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. The design of chemosensors often involves the combination of a receptor unit, which binds to the target analyte, and a signaling unit, which produces the detectable response. Substituted anilines and their derivatives are valuable precursors for the synthesis of chemosensors.

The amino group of this compound can be readily derivatized to introduce a variety of functional groups, including those that can act as receptors for ions or neutral molecules. For example, the reaction of an aniline with an aldehyde can form a Schiff base, which can serve as a chelating ligand for metal ions. The electronic properties of the aniline ring, modulated by the chloro and methoxy substituents, can influence the binding affinity and selectivity of the resulting sensor.

Recent studies have shown the development of colorimetric and fluorescent chemosensors for various cations based on Schiff base derivatives of substituted anilines and other heterocyclic systems. nih.govnih.govscielo.org.mx For instance, a colorimetric sensor for Pb²⁺ was developed from the reaction of 2-hydroxy-5-methylbenzene-1,3-dialdehyde with 2-aminothiophenol (B119425), demonstrating a distinct color change upon binding. nih.gov Similarly, rhodamine-based chemosensors have been synthesized for the detection of Al³⁺, where the sensor's fluorescence is enhanced upon ion binding. nih.gov

The derivatization of this compound could lead to the creation of novel chemosensors. The specific substitution pattern of this aniline may impart unique selectivity or sensitivity towards certain analytes.

The following table provides examples of chemosensors developed from aniline derivatives and other related compounds.

| Precursor/Core Structure | Target Analyte | Sensing Mechanism | Reference |

| 2-hydroxy-5-methylbenzene-1,3-dialdehyde and 2-aminothiophenol | Pb²⁺ | Colorimetric change | nih.gov |

| Rhodamine 6G derivative | Al³⁺ | Fluorescence enhancement | nih.gov |

| Quinazolinone derivative | Various cations | Colorimetric detection | scielo.org.mx |

The synthesis and evaluation of chemosensors derived from this compound represents a promising avenue for future research, with potential applications in environmental monitoring, medical diagnostics, and industrial process control.

Future Research Perspectives on 2,3 Dichloro 5,6 Dimethoxyaniline

Exploration of Novel Synthetic Pathways and Catalytic Systems

While classical methods for aniline (B41778) synthesis, such as the reduction of corresponding nitroaromatics, are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2,3-Dichloro-5,6-dimethoxyaniline and its analogs.

Novel Synthetic Approaches: Future synthetic explorations could pivot towards state-of-the-art methodologies that offer milder reaction conditions and broader functional group tolerance. One promising avenue is the application of photoredox-cobalt dehydrogenative coupling, a technique that allows for the construction of anilines from ketones and amines. galchimia.com Another innovative approach is the direct, one-pot synthesis from functionalized phenols through a tandem dearomatization/condensation/rearomatization process, which would complement existing methods that often rely on pre-functionalized aryl halides. escholarship.org Chemoenzymatic synthesis, using immobilized nitroreductase enzymes, presents a green alternative to traditional metal-catalyzed hydrogenations, operating at ambient temperature and pressure with high chemoselectivity. nih.gov

Advanced Catalytic Systems: The development of novel catalysts is paramount. Research into metal-free catalytic systems, such as those based on imidazolium (B1220033) salts, could offer highly regioselective and recyclable options for aniline functionalization. scispace.com Furthermore, carbocatalysis, utilizing oxidized activated carbon, could facilitate cascade reactions for building complex molecular architectures from simple precursors. units.it For metal-catalyzed approaches, advancements in palladium-based systems, specifically those designed for high-temperature operations, could enhance efficiency and selectivity in large-scale production. researchgate.netnih.govacs.org Nickel-catalyzed three-component reactions also show promise for the modular synthesis of complex aromatic amines. acs.org

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Methodology | Potential Catalytic System | Key Advantages | Research Focus |

|---|---|---|---|

| Photocatalytic Dehydrogenation | Iridium/Cobalt Dual Catalysis | Mild conditions, novel bond formations | Synthesis of suitable cyclohexanone (B45756) precursors. galchimia.com |

| Chemoenzymatic Nitro-Reduction | Immobilized Nitroreductase | High chemoselectivity, sustainable (aqueous media) | Engineering enzyme specificity for the substrate. nih.gov |

| Direct Phenol Amination (iSOAr) | Phenyliodoso diacetate (PIDA) | Metal-free, uses readily available phenols | Optimization of reaction conditions for the specific substitution pattern. escholarship.org |

| Metal-Free Allylation | Imidazolium-based salts | Recyclable, tunable regioselectivity | Exploring N- vs. C-functionalization pathways. scispace.com |

| C-N Cross-Coupling | Advanced Pd or Ni catalysts | High efficiency, broad substrate scope | Overcoming steric hindrance from ortho-substituents. acs.orgorganic-chemistry.org |

Investigation of Undiscovered Reactivity Patterns and Derivatization Opportunities

The unique electronic and steric environment of this compound suggests that its reactivity may differ significantly from simpler anilines. A systematic investigation into its reaction patterns is crucial for unlocking its potential as a versatile building block.

Future research should explore reactions that leverage the interplay between the functional groups. For instance, dual-catalytic systems could enable selective ortho-thioarylation, providing a pathway to complex heterocyclic structures like phenothiazines. rsc.org The amine group serves as a handle for various transformations, including DNA-encoded library synthesis where novel N-arylation techniques, such as Ruthenium-mediated SNAr reactions, could be employed to overcome the limitations of traditional cross-coupling methods. acs.org

Furthermore, the concept of "skeletal editing" could be applied to modify the aromatic core itself. Recent advances in photocatalytic indole-to-quinazoline editing demonstrate the potential for complex, late-stage modifications of aromatic systems within larger molecules, a strategy that could be adapted for aniline derivatives. acs.org The development of multi-functional derivatization techniques, capable of sequentially tagging different functional groups, would also be invaluable for creating diverse molecular probes for metabolomic studies. nih.gov

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Target Functional Group | Potential Reagents/Catalysts | Expected Product Class |

|---|---|---|---|

| Dual-Catalytic Thioarylation | C-H bond ortho to Amine | Fe(NTf2)3 / Diphenyl Selenide | Thioarylated Anilines rsc.org |

| Buchwald-Hartwig Amination | Amine (as nucleophile) | Palladium or Copper Catalysts | N-Aryl or N-Heteroaryl Derivatives organic-chemistry.org |

| Skeletal Editing | Aromatic Ring | Photocatalyst (e.g., Methylene Blue), Light, O2 | Heterocyclic Core Structures acs.org |